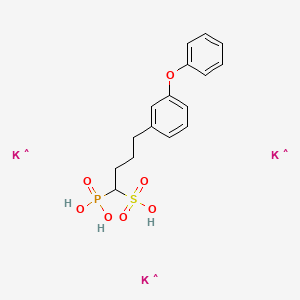![molecular formula C24H32F2N12O8P2S2 B10828267 azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B10828267.png)
azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E7766 (diammonium salt) is a macrocycle-bridged stimulator of interferon genes (STING) agonist. It is known for its potent pan-genotypic and antitumor activities. This compound has shown significant promise in the field of immunotherapy, particularly in the treatment of non-muscle invasive bladder cancer that is unresponsive to Bacillus Calmette-Guerin (BCG) therapy .
Preparation Methods
The synthesis of E7766 (diammonium salt) involves the creation of a macrocycle-bridged structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is designed to optimize the potency of binding to dimerized STING proteins of different genetic isoforms . Industrial production methods for E7766 (diammonium salt) are also not widely available, as it is primarily used for research purposes.
Chemical Reactions Analysis
E7766 (diammonium salt) primarily functions as a STING agonist. It undergoes interactions with STING proteins, leading to the activation of the interferon pathway. The compound has shown potent and consistent activity across various human STING genotypes . The major products formed from these reactions include interferon-beta (IFNβ), CXCL10, and other downstream effectors of STING activation .
Scientific Research Applications
E7766 (diammonium salt) has a wide range of scientific research applications:
Immunotherapy: It has been demonstrated as a potent immunotherapy for non-muscle invasive bladder cancer unresponsive to Bacillus Calmette-Guerin therapy
Cancer Research: The compound has shown significant antitumor activity in various preclinical models, including orthotopic murine models of bladder cancer
Pharmacogenomics: E7766 (diammonium salt) has been used to study the pharmacogenomic characterization of STING activation in primary human peripheral blood mononuclear cells with defined STING genotypes
Mechanism of Action
E7766 (diammonium salt) exerts its effects by binding to and activating STING proteins. This activation leads to the induction of the interferon pathway, resulting in the production of interferon-beta (IFNβ), CXCL10, and other downstream effectors . The compound’s mechanism of action involves the activation of T cells, natural killer cells, and antigen presentation in the bladder wall, leading to a robust immune response against tumors .
Comparison with Similar Compounds
E7766 (diammonium salt) is unique due to its macrocycle-bridged structure, which provides superior interactions with STING proteins compared to conventional cyclic dinucleotide STING agonists . Similar compounds include:
Cyclic dinucleotide STING agonists: These compounds also activate STING but show substantial variability in potency and activity across different STING genotypes
Other macrocycle-bridged STING agonists: These compounds share a similar structure and mechanism of action but may differ in their specific binding affinities and pharmacokinetic properties
E7766 (diammonium salt) stands out due to its consistent and potent activity across various human STING genotypes and its significant antitumor effects in preclinical models .
Properties
Molecular Formula |
C24H32F2N12O8P2S2 |
|---|---|
Molecular Weight |
780.7 g/mol |
IUPAC Name |
azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChI Key |
HGYDKGHNNZBHIY-KHAHIFMESA-N |
Isomeric SMILES |
C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |
Canonical SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10828185.png)
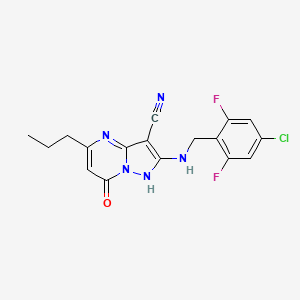
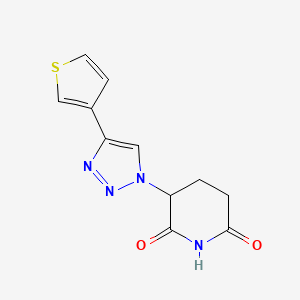
![[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828194.png)

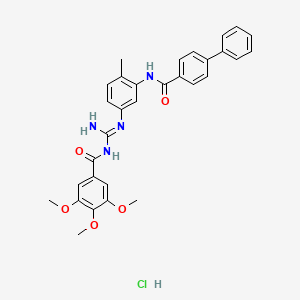
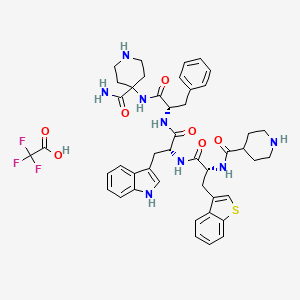
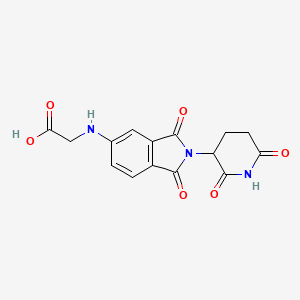
![[(2R)-3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828232.png)
![(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B10828235.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10828252.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B10828260.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)
